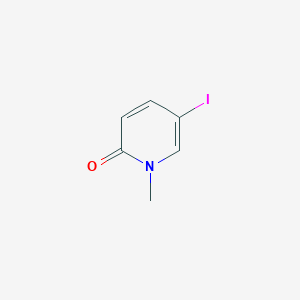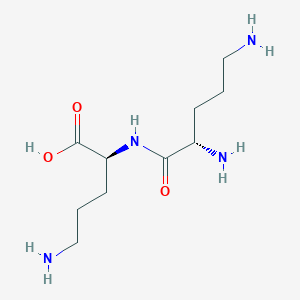
2-Hydroxycyclohexanone dimer
Descripción general
Descripción
Métodos De Preparación
The preparation of 2-hydroxycyclohexanone dimer involves several steps :
Epoxidation Reaction: Cyclohexanone is subjected to an epoxidation reaction by exposing it to an acidic environment containing oxygen, generating a cyclohexanone epoxy compound.
Epoxy Ring-Opening Reaction: The cyclohexanone epoxy compound undergoes an epoxy ring-opening reaction under alkaline conditions to form 2-hydroxycyclohexanone.
Dehydration Reaction: 2-Hydroxycyclohexanone is dehydrated under strong acidic conditions to generate this compound.
Análisis De Reacciones Químicas
2-Hydroxycyclohexanone dimer undergoes various chemical reactions :
Oxidation: It can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can yield various alcohols and other reduced forms.
Substitution: It can undergo substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions: Common reagents include tin tetrachloride, diamines, and formate. Conditions often involve specific temperatures and pH levels to facilitate these reactions.
Major Products: The major products formed from these reactions include ynones, ynoates, and various polypropionate systems
Aplicaciones Científicas De Investigación
2-Hydroxycyclohexanone dimer is used in several scientific research applications :
Biology: Its role in biological systems is less explored, but it can be used in studies involving enzyme catalysis and metabolic pathways.
Mecanismo De Acción
The mechanism of action of 2-hydroxycyclohexanone dimer involves its interaction with various molecular targets and pathways . It acts as a catalyst in polymerization reactions by promoting the polymerization of monomers. In oxidation and reduction reactions, it facilitates the transfer of electrons, leading to the formation of different products. The exact molecular targets and pathways can vary depending on the specific application and reaction conditions.
Comparación Con Compuestos Similares
2-Hydroxycyclohexanone dimer can be compared with several similar compounds :
2-Methoxycyclohexanone: Similar in structure but contains a methoxy group instead of a hydroxyl group.
1,2-Cyclohexanedione: Contains two ketone groups instead of a hydroxyl and a ketone group.
4-Hydroxycyclohexanone: Similar but with the hydroxyl group located at a different position on the cyclohexane ring.
4-Methylcyclohexanone: Contains a methyl group instead of a hydroxyl group.
These compounds share some chemical properties but differ in their reactivity and applications, highlighting the uniqueness of this compound in specific reactions and industrial uses.
Propiedades
IUPAC Name |
1,2,3,4,5a,6,7,8,9,10a-decahydrodibenzo-p-dioxin-4a,9a-diol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O4/c13-11-7-3-1-5-9(11)15-12(14)8-4-2-6-10(12)16-11/h9-10,13-14H,1-8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLLWHBLCQGPTMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C(C1)OC3(CCCCC3O2)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801222807 | |
| Record name | Octahydrodibenzo[b,e][1,4]dioxin-4a,9a(2H,5aH)-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801222807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60308-50-1 | |
| Record name | Octahydrodibenzo[b,e][1,4]dioxin-4a,9a(2H,5aH)-diol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60308-50-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Octahydrodibenzo[b,e][1,4]dioxin-4a,9a(2H,5aH)-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801222807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![8-Propyl-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B3146511.png)

![Thieno[2,3-c]pyridine-5-carboxylic acid](/img/structure/B3146526.png)
![Thieno[3,2-c]pyridine-6-carboxylic acid](/img/structure/B3146527.png)


![8a-(4-Chlorophenyl)-octahydropyrrolo[1,2-a]pyrimidin-6-one](/img/structure/B3146540.png)
![8A-(p-tolyl)hexahydropyrrolo[1,2-a]pyrimidin-6(2H)-one](/img/structure/B3146543.png)
![9a-phenyl-octahydro-1H-pyrido[1,2-a]pyrimidin-6-one](/img/structure/B3146550.png)
![2-Fluoro-N-(2-methoxy-ethyl)-N-[5-(4-methoxy-phenyl)-[1,3,4]thiadiazol-2-yl]-benzamide](/img/structure/B3146553.png)
